
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ST 882, also known as 2SD882, is a low voltage NPN medium power transistor. It is manufactured using planar technology, resulting in rugged high-performance devices. This compound is widely used in various electronic applications due to its high current capability and low saturation voltage .
Métodos De Preparación
The preparation of ST 882 involves the use of planar technology, which is a method used to create semiconductor devices. This technology involves the deposition of thin layers of semiconductor material onto a substrate, followed by the etching of these layers to create the desired device structure. The industrial production of ST 882 typically involves the following steps:
Deposition: Thin layers of semiconductor material are deposited onto a substrate.
Etching: The deposited layers are etched to create the desired device structure.
Doping: The semiconductor material is doped with impurities to modify its electrical properties.
Metallization: Metal contacts are added to the device to allow for electrical connections.
Análisis De Reacciones Químicas
ST 882, being a transistor, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on its electrical properties. The primary reactions involved in the operation of ST 882 are:
Carrier Injection: Electrons are injected into the base region of the transistor.
Carrier Transport: The injected electrons move through the base region and into the collector region.
Carrier Collection: The electrons are collected at the collector region, resulting in an electrical current.
Aplicaciones Científicas De Investigación
ST 882 is used in a variety of scientific research applications, particularly in the fields of electronics and materials science. Some of its applications include:
Voltage Regulation: ST 882 is used in voltage regulation circuits to maintain a constant output voltage.
Relay Driver: It is used to drive relays in various electronic circuits.
Generic Switch: ST 882 can be used as a switch in electronic circuits.
Audio Power Amplifier: It is used in audio power amplifiers to amplify audio signals.
DC-DC Converter: ST 882 is used in DC-DC converters to convert one DC voltage level to another.
Mecanismo De Acción
The mechanism of action of ST 882 is based on its function as a transistor When a small current is applied to the base region of the transistor, it allows a larger current to flow from the collector to the emitterThe molecular targets and pathways involved in this process are the semiconductor materials and the metal contacts that form the transistor’s structure .
Comparación Con Compuestos Similares
ST 882 can be compared with other similar compounds, such as 2SB772, which is its complementary PNP type. The main differences between these compounds are:
Polarity: ST 882 is an NPN transistor, while 2SB772 is a PNP transistor.
Current Flow: In ST 882, the current flows from the collector to the emitter, while in 2SB772, the current flows from the emitter to the collector.
Applications: Both transistors are used in similar applications, but their specific use depends on the circuit requirements.
Similar Compounds
2SB772: Complementary PNP type to ST 882.
2SD667: Another NPN transistor with similar applications.
Propiedades
Número CAS |
84423-97-2 |
|---|---|
Fórmula molecular |
C22H26ClN5O |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H26ClN5O/c1-26(2)18-10-6-16(7-11-18)20-21(17-8-12-19(13-9-17)27(3)4)25-28(15-5-14-23)22(29)24-20/h6-13H,5,14-15H2,1-4H3 |
Clave InChI |
MNZFVKPWKWGSBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




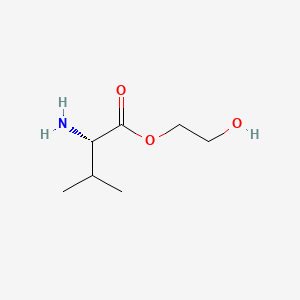


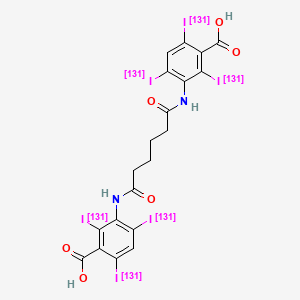

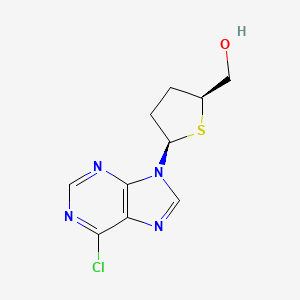
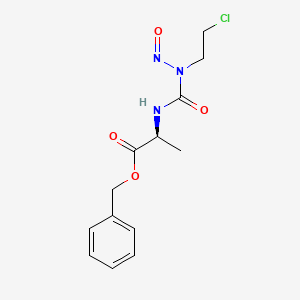
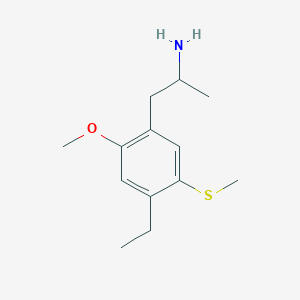
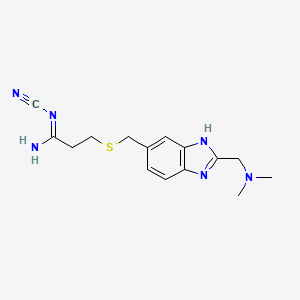

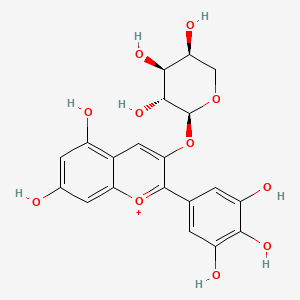
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
